molecular formula C22H28O6 B10853960 16-phenoxy tetranor Prostaglandin E2

16-phenoxy tetranor Prostaglandin E2

Cat. No.: B10853960
M. Wt: 388.5 g/mol
InChI Key: LYXKJZCRLQWIIN-OMIHVFMZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

16-phenoxy tetranor Prostaglandin E2 is synthesized through the hydrolysis of sulprostone. The process involves breaking the methylsulfonamide bond in sulprostone under specific conditions to yield the free acid form . The reaction typically requires a suitable solvent such as methyl acetate, and the compound is often formulated in this solvent for storage and use .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as described above. The process is scaled up to meet industrial demands, ensuring high purity (≥98%) and stability of the compound. The product is stored at -20°C to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

16-phenoxy tetranor Prostaglandin E2 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and applications.

Comparison with Similar Compounds

16-phenoxy tetranor Prostaglandin E2 is unique compared to other prostaglandin analogs due to its specific structure and formation as a minor metabolite of sulprostone . Similar compounds include:

These compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28O6/c23-16(15-28-17-8-4-3-5-9-17)12-13-19-18(20(24)14-21(19)25)10-6-1-2-7-11-22(26)27/h1,3-6,8-9,12-13,16,18-19,21,23,25H,2,7,10-11,14-15H2,(H,26,27)/b6-1-,13-12+/t16-,18-,19-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXKJZCRLQWIIN-OMIHVFMZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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